molecular formula C10H11Cl2N3 B11872336 6-Chloro-4-hydrazino-8-methylquinoline hydrochloride CAS No. 1172722-59-6

6-Chloro-4-hydrazino-8-methylquinoline hydrochloride

Cat. No.: B11872336
CAS No.: 1172722-59-6
M. Wt: 244.12 g/mol
InChI Key: LGBBFAMZUMNJES-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Chloro-4-hydrazino-8-methylquinoline hydrochloride involves several steps. One common method includes the reaction of 6-chloro-8-methylquinoline with hydrazine hydrate under specific conditions. The reaction typically occurs in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization to obtain the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

6-Chloro-4-hydrazino-8-methylquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted quinoline derivatives and hydrazine derivatives .

Scientific Research Applications

6-Chloro-4-hydrazino-8-methylquinoline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-4-hydrazino-8-methylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes and biochemical pathways, which are studied to understand the compound’s effects and potential therapeutic applications .

Properties

CAS No.

1172722-59-6

Molecular Formula

C10H11Cl2N3

Molecular Weight

244.12 g/mol

IUPAC Name

(6-chloro-8-methylquinolin-4-yl)hydrazine;hydrochloride

InChI

InChI=1S/C10H10ClN3.ClH/c1-6-4-7(11)5-8-9(14-12)2-3-13-10(6)8;/h2-5H,12H2,1H3,(H,13,14);1H

InChI Key

LGBBFAMZUMNJES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C(C=CN=C12)NN)Cl.Cl

Origin of Product

United States

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